

Introduction: The Strategic Importance of the Pyrrolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B1585805

[Get Quote](#)

The **2,3-dihydro-1H-pyrrolo[3,4-c]pyridine**, a bicyclic heterocyclic system, represents a significant scaffold in modern medicinal chemistry.^{[1][2]} This core structure, comprising a pyrrole ring fused to a pyridine nucleus, is one of six possible isomers of pyrrolopyridine, sometimes referred to as azaizoindoles.^{[1][2]} Its rigid framework and the specific spatial arrangement of its nitrogen atoms make it an attractive template for designing molecules that can interact with a variety of biological targets. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties, underscoring its value as a privileged structure in drug discovery.^{[1][2][3]} This guide provides a detailed examination of the fundamental physicochemical properties, synthetic routes, and spectroscopic characteristics of the parent **2,3-dihydro-1H-pyrrolo[3,4-c]pyridine** core, offering a foundational understanding for professionals engaged in its application.

Core Physicochemical Properties

Understanding the intrinsic physicochemical properties of a scaffold is critical for predicting its behavior in biological systems and for guiding the design of derivatives with optimal drug-like characteristics.

Molecular and Physical Characteristics

The parent core is a relatively small, polar molecule. Its key properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂	[4] [5]
Molecular Weight	120.15 g/mol	[4] [5]
Boiling Point	212 °C	[6]
Density	1.114 g/cm ³	[6]
Flash Point	82 °C	[6]
CAS Number	496-13-9	[5]

Solubility and Lipophilicity Profile

The balance between hydrophilicity and lipophilicity is a determining factor in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

- Lipophilicity (XLogP3): The computed XLogP3 value for the core is -0.2.[\[5\]](#) This negative value indicates a generally hydrophilic nature, suggesting that the parent scaffold has a preference for aqueous environments over lipid ones. This is a crucial starting point for derivatization, as lipophilicity often needs to be increased to facilitate passage across biological membranes.
- Topological Polar Surface Area (TPSA): The TPSA is calculated to be 24.9 Å².[\[5\]](#) This value, representing the surface area occupied by polar atoms, is well within the range typically associated with good oral bioavailability and cell permeability.
- Aqueous Solubility: While specific experimental solubility data is not widely published, the hydrophilic nature suggested by its LogP value implies moderate to good solubility in water. To enhance aqueous solubility for formulation purposes, the core is often converted to its hydrochloride salt.[\[7\]](#)[\[8\]](#)

Electronic Properties and Ionization (pKa)

The basicity of the nitrogen atoms is a key feature influencing the core's interaction with biological targets and its pharmacokinetic properties.

- The **2,3-dihydro-1H-pyrrolo[3,4-c]pyridine** core contains two nitrogen atoms: a pyrrole-type nitrogen and a pyridine-type nitrogen.
- The lone pair of electrons on the pyrrole nitrogen is part of the aromatic system, making it non-basic.
- The pyridine nitrogen's lone pair is orthogonal to the aromatic system, making it the primary basic center.
- While experimental pKa data for the parent core is scarce, predictive models for related pyrrolopyridine systems suggest a pKa for the strongest basic site (the pyridine nitrogen) to be around 4.48. This weak basicity means the molecule will be partially protonated at physiological pH, a factor that can be fine-tuned through substitution on the ring system.

Structural and Crystallographic Data

As of this guide's publication, a single-crystal X-ray diffraction structure for the unsubstituted **2,3-dihydro-1H-pyrrolo[3,4-c]pyridine** parent core is not available in public databases.^[9] However, X-ray crystallography is an indispensable tool for characterizing its derivatives. Structural analysis of derivatives provides precise information on:

- Bond lengths and angles: Confirming the geometry of the fused ring system.
- Molecular conformation: Understanding the three-dimensional shape adopted by substituents.
- Intermolecular interactions: Revealing how molecules pack in the solid state, which can influence properties like solubility and stability.^[10]

For example, crystallographic studies on related fused heterocyclic systems confirm the planarity of the core and reveal how substituents can induce twists and engage in specific interactions like π – π stacking.^[10]

Spectroscopic Characterization

The identity and purity of the **2,3-dihydro-1H-pyrrolo[3,4-c]pyridine** core are routinely confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

- ^1H NMR: The proton NMR spectrum is highly characteristic. Published data for the parent core in CDCl_3 shows distinct signals for the aromatic and aliphatic protons.[4]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
Pyridine H	8.51	Singlet
Pyridine H	8.41-8.45	Triplet
Pyridine H	7.13-7.20	Multiplet
CH_2	4.25	Singlet
CH_2	4.22	Singlet

- ^{13}C NMR: While a spectrum for the parent core is not readily available, data from substituted derivatives show characteristic shifts.[11] Aromatic carbons typically appear in the δ 110-150 ppm range, while the aliphatic CH_2 carbons of the dihydro-pyrrolo ring are found further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. Expected characteristic absorption bands for the core include:

- N-H Stretch: A moderate to sharp band around $3300\text{-}3400\text{ cm}^{-1}$ corresponding to the pyrrole N-H group.[12]
- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .[12]
- Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} .[12]
- C=C and C=N Stretches: A series of bands in the $1450\text{-}1620\text{ cm}^{-1}$ region, characteristic of the fused aromatic system.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. For the parent core, the electron ionization (EI) mass spectrum would show a molecular ion (M^+) peak at $m/z = 120$, corresponding to its molecular weight.

Synthesis of the Core Scaffold

The **2,3-dihydro-1H-pyrrolo[3,4-c]pyridine** core can be synthesized through several established routes. A common and efficient method starts from furo[3,4-c]pyridine-1,3-dione, which is an important medical intermediate.[\[7\]](#)

Experimental Protocol: Three-Step Synthesis from Furo[3,4-c]pyridine-1,3-dione

This protocol describes the lactamization and subsequent reduction to form the target scaffold.

[\[7\]](#)

Step 1: Lactamization

- Objective: To convert the anhydride starting material into a lactam (2H-pyrrolo[3,4-c]pyridine-1,3-dione).
- Procedure:
 - Combine furo[3,4-c]pyridine-1,3-dione with a suitable nitrogen source (e.g., ammonia or an amine) in a high-boiling solvent such as o-xylene.
 - Heat the mixture under reflux to drive the reaction to completion.
 - Upon cooling, the lactam product typically precipitates and can be isolated by filtration.

Step 2: Reduction

- Objective: To reduce the lactam carbonyl groups to methylene (CH_2) groups, forming the **2,3-dihydro-1H-pyrrolo[3,4-c]pyridine** core.
- Procedure:

- Suspend the lactam from Step 1 in an anhydrous ethereal solvent like tetrahydrofuran (THF).
- Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH_4) or borane (BH_3), portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to ensure complete reduction.
- Carefully quench the reaction with water and a base (e.g., NaOH solution) and extract the product into an organic solvent.

Step 3: Salification (Optional)

- Objective: To form the hydrochloride salt for improved handling and aqueous solubility.
- Procedure:
 - Dissolve the crude product from Step 2 in a solvent like methanol.
 - Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol).
 - The hydrochloride salt will precipitate and can be collected by filtration and dried.

Caption: Key steps in the synthesis of the pyrrolo[3,4-c]pyridine core.

Chemical Reactivity and Therapeutic Relevance

The true value of the **2,3-dihydro-1H-pyrrolo[3,4-c]pyridine** core lies in its utility as a versatile building block for constructing complex, biologically active molecules.[\[1\]](#)

- Site of Derivatization: The pyrrole nitrogen is a common site for substitution, allowing the introduction of various side chains through N-alkylation or N-acylation. These modifications are crucial for modulating the molecule's pharmacological profile and ADME properties.
- Therapeutic Applications: The strategic importance of this scaffold is highlighted by its presence in compounds developed for a wide range of diseases. For instance, specific 2,3-

dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been patented as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[\[13\]](#)[\[14\]](#) Other derivatives have been investigated as GPR119 agonists for treating type 2 diabetes and obesity, and as antimycobacterial agents targeting the InhA enzyme.[\[1\]](#)[\[15\]](#)

Conclusion

The **2,3-dihydro-1H-pyrrolo[3,4-c]pyridine** core is a well-defined scaffold with a favorable physicochemical profile for drug development. Its hydrophilic nature, moderate polarity, and synthetically accessible structure make it an excellent starting point for the design of novel therapeutics. A thorough understanding of its fundamental properties—from solubility and pKa to its characteristic spectroscopic signatures—is essential for any researcher or scientist aiming to leverage this privileged scaffold to address complex challenges in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine | C7H8N2 | CID 1519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]

- 8. 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1) | C7H9ClN2 | CID 18953645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. acgpubs.org [acgpubs.org]
- 12. jocpr.com [jocpr.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Pyrrolo[3,4-c]pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585805#physicochemical-properties-of-the-2-3-dihydro-1h-pyrrolo-3-4-c-pyridine-core]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

